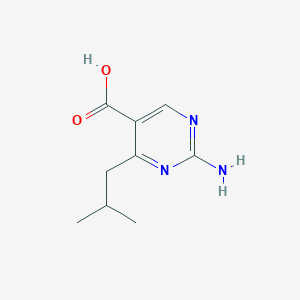
4,5-Difluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Difluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boronic acid derivative that has gained attention in the field of organic synthesis due to its unique structure and reactivity. This compound is characterized by the presence of two fluorine atoms and a boronic ester group, which contribute to its distinctive chemical properties. It is commonly used as an intermediate in various chemical reactions, particularly in the synthesis of pharmaceuticals and advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves a multi-step process One common method is the two-step substitution reactionThe reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the substitution reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is carefully controlled to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Difluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly used in the synthesis of complex organic molecules.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the boron atom.
Coupling Reactions: Particularly Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Solvents: Such as tetrahydrofuran (THF) and dimethylformamide (DMF).
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, which are important intermediates in pharmaceutical synthesis .
Applications De Recherche Scientifique
4,5-Difluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in drug discovery and development.
Medicine: Explored for its role in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4,5-Difluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a wide range of reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Carboxylphenylboronic acid pinacol ester: Similar structure but with a carboxyl group instead of fluorine atoms.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar boronic ester group but with a methyl ester instead of a carboxyl group.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of a benzene ring.
Uniqueness
The presence of both fluorine atoms and the boronic ester group in 4,5-Difluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid makes it unique compared to other boronic acid derivatives. The fluorine atoms enhance its reactivity and stability, making it a valuable intermediate in various chemical reactions and applications.
Propriétés
IUPAC Name |
4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF2O4/c1-12(2)13(3,4)20-14(19-12)8-6-10(16)9(15)5-7(8)11(17)18/h5-6H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYSJZPJVUNUIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-[3-(3-cyanophenyl)phenyl]acetate](/img/structure/B7960974.png)
![Methyl 5-amino-[1,1'-biphenyl]-3-carboxylate](/img/structure/B7960981.png)



![1-[(Tert-butoxy)carbonyl]-2-(dihydroxyboranyl)indole-7-carboxylic acid](/img/structure/B7961007.png)







![2-({2-Methylimidazo[1,2-a]pyridin-8-yl}oxy)acetic acid hydrochloride](/img/structure/B7961072.png)
